molecular formula C8H15NO3 B1517611 2-(4-Methylpentanamido)acetic acid CAS No. 98552-90-0

2-(4-Methylpentanamido)acetic acid

Cat. No.: B1517611
CAS No.: 98552-90-0
M. Wt: 173.21 g/mol
InChI Key: BQIHXZIDVMRVRP-UHFFFAOYSA-N
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Description

2-(4-Methylpentanamido)acetic acid, also known as [4-methylpentanoyl]aminoacetic acid, is a versatile organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. This compound is characterized by its amide and carboxylic acid functional groups, making it a valuable building block in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Methylpentanamido)acetic acid can be synthesized through several methods, including the amidation of 4-methylpentanoic acid with glycine or its derivatives. The reaction typically involves activating the carboxylic acid group using reagents such as thionyl chloride (SOCl2) or carbodiimides (e.g., DCC, EDC) to form the corresponding acid chloride, followed by the reaction with glycine or its derivatives under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are commonly employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylpentanamido)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylic acid derivatives.

  • Reduction: The amide group can be reduced to form the corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amide or carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives such as esters or anhydrides.

  • Reduction: Amines, including primary or secondary amines.

  • Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

2-(4-Methylpentanamido)acetic acid finds applications in various fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of enzyme inhibitors or as a precursor for drug synthesis.

  • Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 2-(4-Methylpentanamido)acetic acid exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2-(4-Methylpentanamido)acetic acid is structurally similar to other amino acid derivatives, such as:

  • Leucine: A naturally occurring amino acid with similar side chain structure.

  • N-Acetyl-L-leucine: A derivative of leucine with an acetyl group attached to the amino group.

  • 2-Amino-4-methylpentanoic acid: A related compound without the carboxylic acid group.

Uniqueness: this compound is unique due to its combination of amide and carboxylic acid functional groups, which allows for diverse chemical reactivity and applications compared to its simpler analogs.

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Properties

IUPAC Name

2-(4-methylpentanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(2)3-4-7(10)9-5-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIHXZIDVMRVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98552-90-0
Record name 2-(4-methylpentanamido)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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